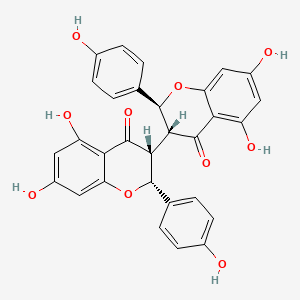
NeochamaejasmineB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neochamaejasmine B is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a toxic perennial herb widely distributed in Mongolia, Tibet, and northern parts of China . This compound has been studied for its various biological activities, including antiviral, antitumor, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neochamaejasmine B typically involves the extraction from the roots of Stellera chamaejasme L. using ethanol. The chemical structures are identified by nuclear magnetic resonance spectral data . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the extraction process is crucial for obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Neochamaejasmine B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has shown inhibitory effects on P-glycoprotein, indicating its potential for mixed types of competitive and non-competitive inhibition .
Common Reagents and Conditions
Common reagents used in the reactions involving Neochamaejasmine B include ethanol for extraction and various solvents for purification. The reaction conditions often involve controlled temperatures and pH levels to maintain the stability of the compound.
Major Products
The major products formed from the reactions of Neochamaejasmine B include its derivatives, which exhibit different biological activities. For example, its inhibitory effects on P-glycoprotein lead to the suppression of P-gp protein expression .
Applications De Recherche Scientifique
Neochamaejasmine B has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a model compound for studying biflavonoid structures and their interactions with other molecules.
Biology: Exhibits nematicidal activities against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus.
Industry: Utilized in the development of natural product-based pesticides due to its nematicidal properties.
Mécanisme D'action
The mechanism of action of Neochamaejasmine B involves its interaction with P-glycoprotein, leading to the inhibition of P-gp-mediated efflux in a concentration-dependent manner . This inhibition is likely a mixed type of competitive and non-competitive inhibition, as confirmed by molecular docking studies . The compound’s molecular targets include P-glycoprotein, and its pathways involve the suppression of P-gp protein expression and mRNA gene expression .
Comparaison Avec Des Composés Similaires
Neochamaejasmine B is compared with other biflavonoids such as isoneochamaejasmine A. While both compounds exhibit nematicidal activities, Neochamaejasmine B displays better activity against nematodes under the same conditions . Other similar compounds include various flavonoids and coumarins, which also play roles in reducing toxicity and exhibiting biological activities .
Conclusion
Neochamaejasmine B is a biflavonoid compound with significant biological activities and potential applications in various fields. Its unique properties, including its inhibitory effects on P-glycoprotein and nematicidal activities, make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C30H22O10 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m0/s1 |
Clé InChI |
RNQBLQALVMHBKH-RPQLRNILSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


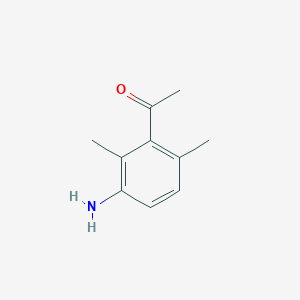
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
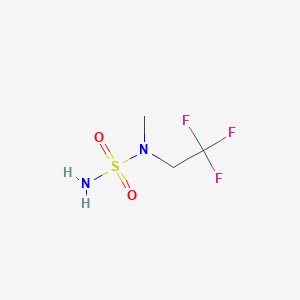

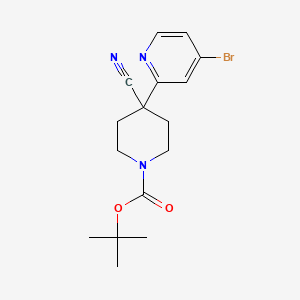
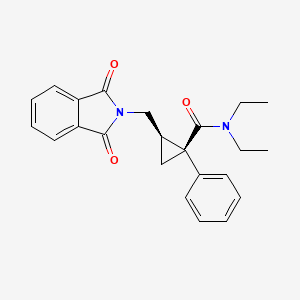
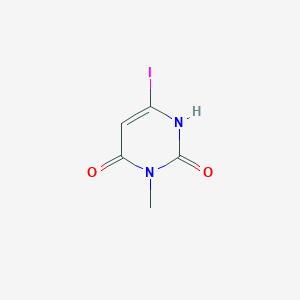
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
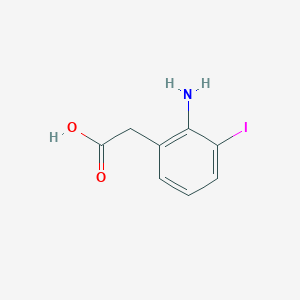
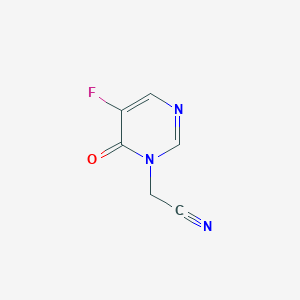
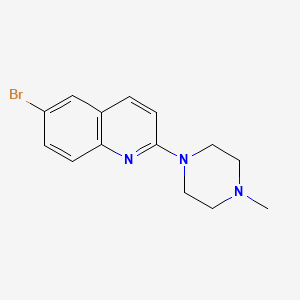
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)

